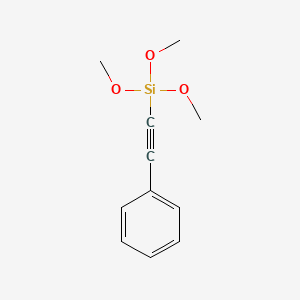

Trimethoxy(phenylethynyl)silane

描述

Structure

3D Structure

属性

IUPAC Name |

trimethoxy(2-phenylethynyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGBIQFNTMTESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C#CC1=CC=CC=C1)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Trimethoxy Phenylethynyl Silane

Hydrolysis and Condensation Pathways of the Trimethoxysilane (B1233946) Group

The trimethoxysilane group is the reactive center for the formation of polysiloxane networks through hydrolysis and condensation reactions.

Mechanistic Understanding of Alkoxysilane Hydrolysis

The hydrolysis of alkoxysilanes, such as Trimethoxy(phenylethynyl)silane, is a critical first step in the sol-gel process and surface modification applications. sinosil.com This reaction involves the substitution of alkoxy groups (in this case, methoxy (B1213986) groups) with hydroxyl groups from water, leading to the formation of silanols and methanol (B129727). The general reaction can be represented as:

≡Si-OR + H₂O ⇌ ≡Si-OH + ROH nih.gov

The mechanism of this reaction is influenced by several factors, including the pH of the medium. nih.gov In acidic conditions, the reaction is thought to proceed via an S\N1-type mechanism, involving a protonated silane (B1218182) and potentially a siliconium intermediate. tandfonline.com Conversely, under alkaline or neutral conditions, a nucleophilic attack by a hydroxide (B78521) ion or water on the silicon atom is proposed, following an S\N2-Si mechanism with a pentacoordinate transition state. nih.govtandfonline.com

The rate of hydrolysis is also affected by the nature of the substituents on the silicon atom. Electron-withdrawing groups can enhance the reaction rate. tandfonline.com For instance, the methoxy group's electrophilicity contributes to a faster hydrolysis rate for this compound compared to its triethyl analogs. The amount of water present is another crucial factor; while an increase in the water-to-silane ratio generally accelerates hydrolysis, an excess of water can inhibit the reaction due to solubility issues. nih.gov

The kinetics of hydrolysis can be complex, often described as following a "slow-fast-slow" pattern, which has been attributed to the sequential and progressively faster hydrolysis of the three methoxy groups. nih.gov

Formation and Crosslinking of Polysiloxane Networks

Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si-O-Si), which are the backbone of polysiloxane networks. sinosil.com This process can occur through two primary pathways:

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH nih.gov

The condensation process begins with the formation of oligomers, which then hydrogen bond with each other or with hydroxyl groups on a substrate surface. gelest.com Subsequent drying or curing promotes the formation of covalent linkages, leading to a cross-linked, three-dimensional network. sinosil.comgelest.com The resulting polysiloxane layer's thickness and the degree of polymerization are influenced by the concentration of the silane solution and the amount of available water. gelest.com

The structure of the resulting network can range from linear chains to complex, branched, or caged structures, depending on the functionality of the silane precursor and the reaction conditions. wikipedia.org For trifunctional silanes like this compound, the potential for extensive cross-linking is high, leading to the formation of robust and rigid materials. google.com

Reactivity of the Phenylethynyl Moiety

The phenylethynyl group imparts a distinct set of reactive capabilities to the molecule, enabling its participation in various organic transformations for the synthesis of complex molecules and materials. ontosight.ai

Cross-Coupling Reactions of Phenylethynylsilanes

Phenylethynylsilanes are valuable reagents in cross-coupling reactions, most notably the Sonogashira coupling, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgyoutube.com The copper(I) salt activates the alkyne by forming a copper acetylide, which then participates in the palladium-catalyzed cycle. wikipedia.org

Recent advancements have also led to the development of copper-free Sonogashira-type reactions. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of complex organic molecules, including pharmaceuticals and organic materials. wikipedia.org The silyl (B83357) group in phenylethynylsilanes can act as a protecting group for the terminal alkyne and can be removed under specific conditions (protiodesilylation) or be retained in the final product for further functionalization. nih.gov

The choice of catalyst and ligands is crucial for the success of these reactions, with bulky phosphine (B1218219) ligands often enhancing the efficiency and scope of the coupling. nih.gov

Alkynylation and Etherification Processes

The terminal alkyne of the phenylethynyl group can be deprotonated by a strong base to form a nucleophilic acetylide. This acetylide can then participate in various alkynylation reactions, allowing for the extension of the carbon chain.

Chemoselective Functionalization and Derivatization

The strategic modification of this compound hinges on the selective reaction of either the phenylethynyl or the trimethoxysilyl moiety. This chemoselectivity allows for the synthesis of a diverse array of functionalized silanes and subsequent materials with tailored properties.

The methoxy groups are susceptible to hydrolysis, a reaction that proceeds in the presence of water to form silanols and methanol. These resulting silanol groups can then undergo condensation to create siloxane bonds, which are the foundation of polymeric structures. Additionally, the methoxy groups can be replaced by other nucleophiles under specific reaction conditions.

The phenylethynyl group, on the other hand, offers a site for various organic transformations. For instance, it can participate in coupling reactions, such as the gold-catalyzed oxidative Sonogashira coupling, to form complex heterocyclic structures like tetrahydropyridine (B1245486) derivatives. The reactivity of this group is crucial for the development of advanced materials, as it can be used to introduce specific functionalities or to create cross-linked networks.

A key aspect of its derivatization lies in the ability to perform these transformations in a controlled manner. For example, silylation is a common technique to increase the volatility and stability of organic compounds by introducing a trimethylsilyl (B98337) group. researchgate.netresearchgate.net However, care must be taken to avoid the formation of unexpected by-products, which can occur when derivatizing complex mixtures. researchgate.net The choice of solvent and reaction conditions is critical to minimize incomplete silylation and the formation of artifacts. researchgate.net

The ability to selectively functionalize this compound at either the silicon center or the alkyne terminus without interfering with the other reactive site is a powerful tool for creating precisely designed molecules and polymers. This controlled derivatization is essential for applications ranging from bioconjugation to the synthesis of advanced electronic materials. nih.gov

Polymerization Mechanisms Involving Phenylethynyl-Functionalized Silanes

The unique structure of phenylethynyl-functionalized silanes, such as this compound, makes them valuable monomers and initiators in various polymerization reactions. The presence of the reactive alkynyl group and the hydrolyzable silane functionalities allows for their participation in several distinct polymerization mechanisms.

Ring-Opening Polymerization (ROP) of Cyclosiloxanes with Alkynylsilane Initiators or Monomers

Ring-opening polymerization (ROP) is a fundamental method for synthesizing high molecular weight linear polysiloxanes from cyclic siloxane monomers. gelest.com This process involves the cleavage of a Si-O-Si bond in the monomer ring, followed by the reformation of this bond to extend the polymer chain. gelest.com ROP can be initiated by either anionic or cationic species. gelest.com

In the context of alkynylsilane-functionalized compounds, they can act as initiators for the ROP of cyclosiloxanes. The polymerization can be controlled to produce polymers with specific end-groups, which can be further functionalized. For instance, end-capping agents like hexamethyldisiloxane (B120664) can be used to regulate the molecular weight of the resulting polymer. uni-rostock.de

A significant challenge in traditional ROP of cyclosiloxanes is the concurrent formation of undesirable cyclic oligomers due to "backbiting" reactions. nih.gov However, recent advancements have shown that the use of specific catalytic systems can suppress these side reactions, leading to the synthesis of linear polysiloxanes with minimal cyclic contamination. nih.gov For example, the coordination of simple alcohols to anionic chain ends can prevent the backbiting process. nih.gov

The incorporation of phenylethynyl groups into the polymer backbone or as end-groups via ROP imparts unique thermal and mechanical properties to the resulting polysiloxanes. These groups can undergo subsequent cross-linking reactions at elevated temperatures, leading to the formation of highly durable and thermally stable materials. researchgate.net

Metathesis Polymerization of Acetylene (B1199291) Derivatives

Metathesis polymerization is a powerful technique for the synthesis of conjugated polymers from acetylene derivatives. In the case of phenylethynyl-functionalized silanes, the terminal acetylene group can undergo metathesis polymerization, typically catalyzed by transition metal complexes like tungsten hexachloride (WCl6) in combination with a co-catalyst such as tetraphenyltin (B1683108) (Ph4Sn). osti.gov

This type of polymerization is highly effective for producing poly(phenylacetylene) derivatives with high molecular weights. osti.gov The silane group in the monomer can act as a protecting group for the acetylene functionality, allowing for selective polymerization of the terminal alkyne. osti.gov The resulting polymer possesses a fully π-conjugated backbone, which is responsible for its interesting electronic and optical properties. osti.gov

The solubility of the resulting polymer can be a critical factor, and the choice of the silyl protecting group can influence this property. osti.gov Subsequent removal of the silyl group can be performed if a free acetylene moiety in the polymer is desired for further functionalization or cross-linking.

| Monomer | Catalyst System | Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) | Yield |

| Silane-protected 4-triisopropylsilylethynyl-phenylacetylene (PA-ASi) | WCl6/Ph4Sn | 274 kg/mol | 1.90 | 90% |

Table 1: Data from the metathesis polymerization of a silane-protected phenylacetylene (B144264) derivative. osti.gov

Condensation Polymerization in Siloxane Networks

Condensation polymerization is a key process in the formation of siloxane networks from alkoxysilanes like this compound. This process is initiated by the hydrolysis of the methoxy groups to form reactive silanol (Si-OH) groups. nih.gov These silanol groups then undergo condensation reactions with each other or with remaining alkoxide groups to form stable siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct. nih.gov

Hydrolysis: The substitution of alkoxyl groups with hydroxyl groups. nih.gov

Condensation: The formation of siloxane bridges. nih.gov

Further Condensation: Leading to a cross-linked network.

The kinetics of these reactions are complex and are influenced by factors such as pH, catalyst, water-to-silane ratio, and the nature of the organic substituent on the silicon atom. nih.govresearchgate.net In an alkaline medium, the reaction proceeds via a nucleophilic attack of a hydroxyl or deprotonated silanol group on the silicon atom, following an SN2-Si mechanism. nih.gov

The phenylethynyl group remains intact during this process and becomes incorporated into the resulting polysiloxane network. This functionality can then be utilized for subsequent cross-linking reactions upon thermal treatment, significantly enhancing the thermal stability and mechanical properties of the final material.

Advanced Mechanistic Investigations and Reaction Kinetics

Understanding the intricate mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling the properties of the resulting materials.

Studies on Catalytic Reaction Intermediates and Pathways

The catalytic reactions of this compound often involve the formation of transient intermediates that dictate the reaction pathway and product distribution. For instance, in the ROP of cyclosiloxanes, the mechanism of cationic polymerization is still a subject of investigation, particularly the role of tertiary silyloxonium ions as intermediates. researchgate.net The formation of trisilyloxonium ions from cyclosiloxane monomers has been observed at low temperatures using 29Si NMR spectroscopy. researchgate.net

In catalytic systems for silane production, such as the disproportionation of trichlorosilane, bifunctional catalysts with supported ionic liquid phases (SILPs) have been explored. researchgate.netmdpi.com These catalysts can facilitate complex reaction pathways, and their activity is influenced by the nature of the support and the immobilized ionic liquid. researchgate.netmdpi.com

The curing behavior of related compounds like methyl-tri(phenylethynyl)silane has been studied to understand the cross-linking mechanism of the phenylethynyl groups. dntb.gov.ua Non-isothermal kinetic models are often employed to analyze the curing process and determine the activation energy of the cross-linking reaction. dntb.gov.ua

The study of polymerization kinetics reveals that factors such as the type of co-initiator can significantly affect the polymerization rate and the degree of conversion. nih.gov For example, silyl radicals have been shown to be efficient initiating species in free radical polymerization. nih.gov The bond dissociation energy of the Si-H bond is lower than that of a C-H bond in typical amine co-initiators, leading to more efficient hydrogen transfer and higher reactivity. nih.gov

| Compound | Bond Dissociation Energy (BDE) |

| Tris(trimethylsilyl)silane (TTMSS) | 79.8 kcal/mol |

| Ethyl-4-(dimethylamino)benzoate (EDMAB) | 92.8 kcal/mol |

Table 2: Comparison of Bond Dissociation Energies for a silane and an amine co-initiator. nih.gov

Further research into the intermediates and pathways of these complex reactions will enable the development of more efficient and selective catalytic systems for the synthesis of advanced organosilicon materials.

Computational Modeling of Reaction Energetics and Selectivity

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the energetics and selectivity of transformations involving this compound. These theoretical investigations provide molecular-level insights that complement experimental findings, offering a predictive understanding of the compound's reactivity.

At the core of computational modeling is the mapping of the potential energy surface for a given reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energy barriers. For this compound, computational studies can be employed to model key reaction pathways, such as hydrolysis, condensation, and various coupling reactions. By calculating the Gibbs free energy changes (ΔG) associated with these pathways, researchers can predict the thermodynamic feasibility and kinetic favorability of different transformations.

Similarly, the selectivity of reactions, such as regioselectivity in addition reactions across the alkyne moiety or the chemoselectivity in the presence of multiple reactive sites, can be rationalized through computational modeling. By comparing the activation energies of competing reaction pathways, the model can predict the major product. For example, in a reaction where both the phenylethynyl group and the methoxysilyl group could potentially react, DFT calculations can determine the kinetically preferred pathway by identifying the transition state with the lowest energy.

A representative, albeit illustrative, set of calculated energetic data for a hypothetical reaction of this compound is presented below. Such data is typically generated through DFT calculations at a specific level of theory and basis set (e.g., B3LYP/6-31G*).

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Reaction Energy (ΔE, kcal/mol) |

|---|---|---|---|

| Step 1: First Hydrolysis | Formation of di-methoxy(phenylethynyl)silanol | 15.2 | -5.8 |

| Step 2: Second Hydrolysis | Formation of methoxy(phenylethynyl)silanediol | 18.5 | -4.1 |

| Step 3: Third Hydrolysis | Formation of phenylethynylsilanetriol | 21.3 | -3.5 |

| Condensation (Dimerization) | Formation of a Si-O-Si linkage from two silanol molecules | 12.8 | -10.2 |

This table is illustrative and represents typical values obtained from DFT calculations for similar alkoxysilane reactions. The actual values for this compound would require specific computational studies.

The insights gained from such computational models are invaluable for optimizing reaction conditions, designing novel catalysts with enhanced selectivity, and understanding the fundamental factors that govern the chemical behavior of this compound.

Advanced Materials Engineering Through Trimethoxy Phenylethynyl Silane Functionalization

Sol-Gel Chemistry and Hybrid Inorganic-Organic Materials Development

The sol-gel process is a highly adaptable method for synthesizing inorganic and hybrid materials from molecular precursors. For organotrialkoxysilanes like trimethoxy(phenylethynyl)silane, the process involves the hydrolysis of the methoxy (B1213986) groups to form reactive silanol (B1196071) (Si-OH) groups, followed by their condensation to create a cross-linked siloxane (Si-O-Si) network. researchgate.net The incorporation of the rigid, aromatic phenylethynyl group into this network results in hybrid materials with unique thermal, mechanical, and optical properties.

The final architecture of materials derived from this compound via the sol-gel process is highly dependent on the reaction conditions. Control over parameters such as pH, water-to-silane ratio, catalyst, and solvent type allows for the precise tailoring of the material's structure, from soluble polymers to highly cross-linked, insoluble gels. osti.gov

Under acidic conditions, hydrolysis is typically fast, while condensation is slow, leading to the formation of linear or lightly branched, soluble polysilsesquioxane resins. researchgate.net Conversely, basic catalysis promotes a much faster condensation rate, resulting in highly branched clusters that aggregate to form colloidal particles and eventually a dense, cross-linked gel network. researchgate.net The choice of solvent also plays a role, influencing precursor solubility and the aggregation behavior of the forming polymer. By carefully manipulating these parameters, materials with controlled porosity, density, and mechanical strength can be designed.

Table 1: Influence of Sol-Gel Parameters on Material Architecture

| Parameter | Condition | Expected Outcome for this compound Gels |

| Catalyst / pH | Acidic (e.g., HCl) | Promotes rapid hydrolysis and slower condensation, favoring linear or randomly branched polymer chains. researchgate.net |

| Basic (e.g., NH₄OH) | Promotes rapid condensation, leading to highly cross-linked, particulate, or colloidal gels. researchgate.net | |

| Water/Silane (B1218182) Ratio (H₂O/Si) | Low (< 1.5) | Incomplete hydrolysis, resulting in a network with more unreacted alkoxy groups. |

| Stoichiometric to High (> 1.5) | Favors more complete hydrolysis and higher cross-linking density in the final network. researchgate.net | |

| Solvent | Polar Protic (e.g., Ethanol) | Acts as a homogenizing agent and participates in hydrolysis/esterification equilibria. |

| Temperature | Low | Slower reaction rates, allowing for greater kinetic control over the structure. |

| High | Accelerates both hydrolysis and condensation, potentially leading to faster gelation times. |

Fabrication of Siloxane-Oxide Hybrid Networks

This compound can be co-condensed with other metal alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS), to fabricate hybrid siloxane-oxide networks. chemrxiv.org This approach allows for the creation of materials where the organic phenylethynyl functionality is molecularly integrated into an inorganic silica (B1680970) glass matrix. chemrxiv.org The process begins with the co-hydrolysis of the different alkoxide precursors in a common solvent, often with an acid or base catalyst.

The subsequent co-condensation reactions form a robust, three-dimensional network containing both Si-O-Si linkages from the inorganic precursor and Si-C bonds from the organosilane. The resulting hybrid materials exhibit properties that are a combination of their organic and inorganic components. The inorganic silica network provides mechanical strength and thermal stability, while the phenylethynyl groups introduce functionalities for further polymerization or serve to modify the refractive index and mechanical flexibility of the material. osti.govelsevierpure.com These hybrid gels can be processed into thin films or monolithic structures for applications in optics, electronics, and protective coatings. chemrxiv.orgelsevierpure.com

Surface Modification and Interfacial Adhesion Enhancement

The ability of this compound to form covalent bonds with inorganic surfaces and entangle with polymer chains makes it an effective coupling agent and surface modifier. This dual reactivity is leveraged to improve the performance of composite materials and to create functional surfaces with specific properties.

Silanization is a widely used technique to modify the surface chemistry of materials that possess hydroxyl (-OH) groups, such as glass, silica, and various metal oxides. researchgate.net The process for using this compound involves the hydrolysis of its methoxy groups to silanols, which then condense with the surface hydroxyls to form stable, covalent Si-O-substrate bonds. researchgate.net

A typical liquid-phase silanization protocol involves several key steps:

Substrate Cleaning and Hydroxylation: The substrate is first rigorously cleaned to remove organic contaminants. It is then often treated with an oxidizing agent or plasma to generate a high density of surface hydroxyl groups. researchgate.net

Silane Solution Preparation: The this compound is dissolved in a suitable solvent, commonly an alcohol/water mixture, to initiate its hydrolysis. The pH of the solution is often adjusted to control the rate of hydrolysis and prevent premature self-condensation. researchgate.net

Deposition: The hydroxylated substrate is immersed in the silane solution for a specific duration. During this time, the hydrolyzed silane molecules adsorb onto the surface. researchgate.net

Curing: The coated substrate is heated to promote the condensation reaction between the silanol groups of the silane and the surface hydroxyls, as well as to encourage cross-linking between adjacent silane molecules, forming a durable film. researchgate.net

The effectiveness of the silanization is influenced by factors such as silane concentration, solvent choice, immersion time, and curing temperature and duration. researchgate.netresearchgate.net

Table 2: Generalized Silanization Protocol Parameters

| Step | Parameter | Typical Condition | Purpose |

| 1. Substrate Preparation | Cleaning | Sonication in solvents (acetone, ethanol) | Remove organic contaminants. |

| Hydroxylation | Piranha etch, UV/Ozone, or plasma treatment | Generate surface -OH groups for bonding. researchgate.net | |

| 2. Silanization | Silane Concentration | 1-5% (v/v) in solvent | Provide sufficient molecules for surface coverage without excessive self-polymerization in solution. researchgate.net |

| Solvent | Anhydrous Toluene (B28343) or Ethanol/Water mixture | Dissolve silane and control hydrolysis. | |

| Time | 15 minutes to several hours | Allow for adsorption and reaction with the surface. researchgate.net | |

| 3. Post-Treatment | Rinsing | Sonication in pure solvent | Remove physisorbed silane molecules. |

| Curing | 100-120 °C for 1-2 hours | Promote covalent bond formation and cross-linking of the silane layer. researchgate.net |

Mechanisms of Interfacial Bonding in Polymer Composites

In polymer composites, which combine an organic polymer matrix with inorganic fillers (e.g., glass fibers, silica particles), the interface between these two dissimilar phases is often a point of failure. This compound can act as a molecular bridge to enhance interfacial adhesion.

The mechanism involves a dual reaction. First, the trimethoxy silyl (B83357) end of the molecule hydrolyzes and bonds to the inorganic filler surface as described in the silanization process. researchgate.net This leaves the phenylethynyl group oriented away from the filler surface and extending into the polymer matrix. This organic-functional tail can then improve adhesion through several mechanisms:

Chemical Bonding: The ethynyl (B1212043) (-C≡C-) group is a reactive site that can be made to polymerize or participate in cross-linking reactions (e.g., cycloadditions) with functional groups on the polymer chains, creating a strong covalent link across the interface.

Interpenetrating Networks: The silane layer can form a network that physically entangles with the polymer chains at the interface, creating a diffuse and more robust interphase region. chemrxiv.org

Improved Wettability: The phenyl group can alter the surface energy of the filler, making it more compatible with the polymer matrix and improving the wetting of the filler by the polymer during processing.

This enhanced interfacial bonding leads to more efficient stress transfer from the polymer matrix to the reinforcing filler, significantly improving the mechanical properties of the composite, such as its strength, modulus, and toughness.

While long-chain alkylsilanes are typically used to create highly hydrophobic surfaces, the functionalization of a surface with this compound creates a functional coating. google.comgelest.com The aromatic phenyl ring provides a moderate increase in hydrophobicity compared to a bare hydroxylated surface.

However, the primary value of the phenylethynyl group in this context is not hydrophobicity but its chemical reactivity. A surface coated with this compound is effectively a platform for further chemical modification. The terminal alkyne is a key functional group in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the highly efficient and specific attachment of a vast range of molecules containing an azide (B81097) group.

This enables the development of highly specialized functional coatings. For example, by clicking biomolecules onto the surface, one could create biosensors or biocompatible implants. researchgate.net Attaching fluorescent dyes could lead to optical sensors, while grafting polymers could be used to tailor surface friction or wettability. This two-step approach—first silanization with this compound, followed by a click reaction—provides a powerful and modular strategy for designing advanced functional surfaces.

Characterization Methodologies in Research on Trimethoxy Phenylethynyl Silane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental in the study of trimethoxy(phenylethynyl)silane, providing detailed information about its molecular framework and the transformations it undergoes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound and its derivatives. researchgate.net ¹H, ¹³C, and ²⁹Si NMR provide complementary information to fully elucidate the molecular structure.

¹H NMR: Proton NMR spectra are used to identify the hydrogen atoms in the molecule. For a related compound, trimethyl(phenylethynyl)silane, the signals for the phenyl group protons typically appear in the aromatic region (δ 7.0-8.0 ppm), while the methoxy (B1213986) protons of this compound would be expected to produce a sharp singlet in the upfield region (δ 3.5-4.0 ppm). rsc.orgrsc.org The integration of these signals provides a quantitative measure of the number of protons in each chemical environment.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. oregonstate.edu The spectrum of this compound would show distinct signals for the methoxy carbons, the acetylenic carbons, and the carbons of the phenyl group. rsc.org The chemical shifts of the alkynyl carbons are particularly diagnostic, typically appearing between 80 and 110 ppm. researchgate.net

²⁹Si NMR: Silicon-29 NMR is a powerful technique for directly probing the silicon environment. semanticscholar.org For this compound, a single resonance would be expected, with a chemical shift characteristic of a silicon atom bonded to three oxygen atoms and one carbon atom. The typical chemical shift range for such compounds is between -40 and -60 ppm. The coupling between silicon and adjacent carbon or hydrogen atoms can also provide valuable structural information. researchgate.netresearchgate.net

Table 1: Representative NMR Data for this compound Analogs

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.26 - 7.53 | Multiplet | Phenyl Protons |

| 3.56 | Singlet | Methoxy Protons | |

| ¹³C | 120 - 135 | Multiple | Phenyl Carbons |

| 90 - 105 | Singlet | Acetylenic Carbons | |

| ~50 | Singlet | Methoxy Carbon | |

| ²⁹Si | -40 to -60 | Singlet | Si(OMe)₃ |

Note: The data presented are typical ranges for analogous compounds and may vary based on solvent and specific molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. mt.com In the analysis of this compound, the FTIR spectrum displays characteristic absorption bands that confirm its structure. researchgate.net A prominent and sharp peak is observed around 2150 cm⁻¹, which is indicative of the C≡C triple bond of the phenylethynyl group. Additionally, strong bands corresponding to the Si-O-C linkages of the trimethoxy groups are typically found in the region of 1100-1000 cm⁻¹. The presence of the phenyl group is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

FTIR is also invaluable for monitoring the hydrolysis and condensation reactions of this compound. The disappearance of the Si-O-C bands and the appearance of a broad Si-OH band (around 3400 cm⁻¹) and Si-O-Si bands (around 1050 cm⁻¹) can be tracked to follow the formation of siloxane networks.

Mass Spectrometry (GC-MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. youtube.com For this compound and its derivatives, various MS techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. dss.go.ththescipub.com The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity. researchgate.net More prominent peaks would arise from the fragmentation of the molecule, such as the loss of a methoxy group ([M-31]⁺) or the cleavage of the Si-C bond. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for less volatile or thermally sensitive derivatives of this compound. diva-portal.org The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique often coupled with LC, which is particularly useful for analyzing polar and large molecules. diva-portal.org For derivatives of this compound, ESI-MS can provide information about the molecular weight of the intact molecule with minimal fragmentation. rsc.orgnih.gov

Table 2: Expected Mass Spectrometric Fragments for this compound

| m/z | Fragment | Description |

| 222 | [C₁₁H₁₄O₃Si]⁺ | Molecular Ion |

| 191 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 161 | [M - 2(OCH₃) + H]⁺ | Loss of two methoxy groups |

| 121 | [C₆H₅C≡CSi]⁺ | Phenylacetylenyl-silicon fragment |

| 101 | [C₆H₅C≡C]⁺ | Phenylethynyl fragment |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Microscopic and Surface Analysis Techniques

When this compound is used to modify surfaces or create thin films, specialized techniques are required to characterize the resulting surface morphology and composition.

Atomic Force Microscopy (AFM) for Surface Morphology and Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a surface's topography. wiley.com In the context of this compound research, AFM is used to visualize the morphology of thin films and coatings created from this silane (B1218182) on various substrates. It can reveal details about the smoothness, roughness, and the presence of any aggregates or islands formed during the deposition and curing process. wiley.com By analyzing the height and phase images, researchers can gain insights into the uniformity and quality of the silane layer, which is critical for applications where surface properties are paramount.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wiley.com For surfaces modified with this compound, XPS can confirm the presence of silicon, carbon, and oxygen on the surface. researchgate.net High-resolution scans of the Si 2p, C 1s, and O 1s core levels can provide information about the chemical bonding. For example, the Si 2p spectrum can distinguish between silicon in the silane molecule and silicon in a silica (B1680970) substrate. researchgate.net This technique is crucial for verifying the successful grafting of the silane onto a surface and for studying the chemical changes that occur during subsequent processing.

Ellipsometry for Thin Film Thickness and Optical Properties

Ellipsometry is a critical non-destructive technique for characterizing thin films. While specific studies focusing solely on this compound are not prevalent in the public domain, the methodology is widely applied to analogous silane-based films. This technique measures the change in polarization of light upon reflection from a surface, providing highly accurate data on film thickness and optical constants (refractive index and extinction coefficient). For thin films derived from this compound, ellipsometry would be instrumental in controlling and verifying the thickness of deposited layers, which is crucial for applications in electronics and optics. The optical properties determined by ellipsometry would also offer insights into the molecular structure and orientation within the film.

Thermal Analysis Methods

Thermal analysis techniques are fundamental in understanding the thermal stability and phase behavior of materials derived from this compound.

Differential Scanning Calorimetry (DSC) for Polymerization Curing and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermal transitions of a material. youtube.com It measures the heat flow into or out of a sample as a function of temperature or time. nih.gov This technique is instrumental in determining melting points, crystallization temperatures, and glass transition temperatures (Tg). nih.govnih.gov

In the context of phenylethynyl-containing materials, DSC is crucial for studying the curing process of resins. For instance, DSC analysis of phenylethynyl phthalimide (B116566) derived from an aminophenyl silsesquioxane cage mixture reveals an exothermic curing reaction. researchgate.net The thermogram for this derivative, heated at a rate of 10°C/min, shows a broad exotherm peaking around 380°C, indicating the temperature range over which the phenylethynyl groups polymerize. researchgate.net

Similarly, studies on related silane compounds in ionic liquids have utilized DSC to observe phase transitions. researchgate.net For example, a 0.05 M solution of a silane in [Py1.4]TfO showed a distinct melting point upon heating and a crystallization peak upon cooling. researchgate.net Such analyses are vital for understanding the thermal behavior of these materials in different environments.

Below is a representative table of thermal transitions that could be obtained for a hypothetical this compound-derived polymer.

| Thermal Transition | Temperature (°C) |

| Glass Transition (Tg) | ~150 |

| Curing Onset | ~250 |

| Curing Peak | ~380 |

| Melting Point (Tm) | Not Applicable (Amorphous) |

Note: This table is illustrative and based on data from related phenylethynyl-silsesquioxane derivatives.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a material as a function of temperature in a controlled atmosphere. tainstruments.com This technique is essential for determining the thermal stability and decomposition profile of polymers and composites. researchgate.net The resulting TGA curve plots the percentage of weight loss against temperature. researchgate.net

For materials derived from this compound, TGA is used to assess their performance at elevated temperatures. The analysis can reveal the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative TGA or DTG curve), and the amount of residual char at high temperatures. researchgate.net The thermal degradation of silane-modified materials can occur in multiple stages, including the loss of adsorbed water, the decomposition of the silane coupling agent, and the degradation of the main polymer chain. ebrary.net

The kinetic parameters of the degradation process, such as the activation energy, can also be calculated from TGA data obtained at multiple heating rates. tainstruments.com This information is crucial for predicting the long-term thermal stability and lifetime of the material. tainstruments.com

A hypothetical TGA data summary for a composite containing a this compound derivative is presented below.

| Parameter | Value |

| Onset of Decomposition (T_onset) | ~450°C |

| Temperature of Max. Decomposition Rate (T_max) | ~580°C |

| Residual Mass at 800°C | > 60% |

Note: This table is illustrative and based on data from thermally stable polymer composites containing silanes.

Mechanical and Rheological Characterization of Derived Materials

The mechanical and rheological properties of composites and polymers derived from this compound are critical for their structural applications.

Tensile, Flexural, and Impact Strength Analysis of Composites

The incorporation of silane coupling agents, such as derivatives of this compound, into polymer composites is known to enhance their mechanical properties. The effectiveness of these agents is evaluated through various mechanical tests.

Tensile strength and modulus measure the material's resistance to being pulled apart and its stiffness, respectively.

Flexural strength and modulus determine the material's ability to resist bending forces.

Impact strength indicates the material's toughness and ability to withstand sudden loads.

Studies on jute/polyester composites treated with γ-methacryloxypropyltrimethoxy silane have shown significant improvements in these properties. researchgate.net For example, treatment with the silane can lead to enhanced interfacial adhesion between the fibers and the polymer matrix, resulting in higher strength and modulus. researchgate.net The mechanical properties of composites are highly dependent on the concentration of the silane coupling agent and the processing conditions. researchgate.net

The table below shows representative data for a fiber-reinforced polymer composite with and without a silane coupling agent.

| Mechanical Property | Untreated Composite | Silane-Treated Composite | % Improvement |

| Tensile Strength (MPa) | 42 | 55 | 31% |

| Tensile Modulus (GPa) | 2.7 | 3.5 | 30% |

| Flexural Strength (MPa) | 36 | 48 | 33% |

| Flexural Modulus (GPa) | 2.1 | 2.9 | 38% |

| Impact Strength (kJ/m²) | 21 | 30 | 43% |

Note: This table is illustrative and based on data from silane-treated natural fiber composites. researchgate.net

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the viscoelastic properties of materials, such as polymers and composites, as a function of temperature, time, and frequency. netzsch.comadvanses.com DMA works by applying an oscillating force to a sample and measuring the resulting displacement. hitachi-hightech.comresearchgate.net This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. hitachi-hightech.com The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), or damping factor, which provides information about the energy dissipation of the material. hitachi-hightech.com

For polymers derived from this compound, DMA is invaluable for identifying the glass transition temperature (Tg), which is observed as a sharp drop in the storage modulus and a peak in the tan delta curve. hitachi-hightech.com This technique is more sensitive to the glass transition than DSC. hitachi-hightech.com DMA can also provide insights into the crosslink density of cured resins and the effectiveness of silane coupling agents in composites by analyzing the changes in storage modulus and damping behavior. acoustics.asn.au

Hardness and Modulus Determination

There is no specific data available in the reviewed literature detailing the hardness and modulus of this compound itself or of materials directly derived from it.

The determination of hardness and elastic modulus for silane-based materials or coatings is typically conducted using nanoindentation techniques. This method involves pressing a sharp indenter of known geometry into the material's surface while continuously measuring the applied load and penetration depth. The resulting load-displacement curve provides information to calculate the material's hardness (resistance to local plastic deformation) and its Young's modulus (stiffness).

Interfacial Shear Strength (IFSS) Measurements

No specific Interfacial Shear Strength (IFSS) values for composites utilizing this compound as a coupling agent were found in the available literature.

The IFSS is a critical measure of the adhesion between a fiber reinforcement and the polymer matrix in a composite material. It quantifies the effectiveness of the stress transfer from the matrix to the fiber. Several methods are employed to measure IFSS, including:

Single-Fiber Pull-Out Test: This is a direct method where a single fiber embedded in a small sample of the matrix material is pulled out. The force required to debond and pull the fiber out is used to calculate the IFSS. This test provides fundamental insights into the interfacial properties.

Microbond Test: A variation of the pull-out test where a small droplet of the matrix material is cured onto a single fiber. Two micro-vises are then used to apply a shearing force to the droplet, and the force at which the droplet debonds is measured.

Short Beam Shear (SBS) Test: This method is used for bulk composite samples. A short, thick beam of the composite is subjected to a three-point bending test. The configuration is designed to induce interlaminar shear failure, and the apparent interlaminar shear strength is calculated from the failure load. While widely used, the results can be influenced by other failure modes.

The effectiveness of a silane coupling agent like this compound would be quantified by comparing the IFSS of a composite containing the silane-treated fibers to one with untreated fibers. An increase in IFSS would indicate improved adhesion and more efficient load transfer at the interface. nih.govnih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Trimethoxy(phenylethynyl)silane

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For this compound, this translates to developing synthetic methods that are more atom-economical, utilize less hazardous reagents, and operate under milder conditions.

Current research is exploring several promising avenues:

Catalyst-Free and Metal-Free Synthesis : Traditional syntheses often rely on transition-metal catalysts. Emerging methods aim to circumvent this by using alternative activation strategies. One such approach involves the use of organolithium reagents catalyzed by earth-abundant metals like potassium, which can facilitate rapid and efficient silylation under mild, room-temperature conditions. sci-hub.se Another innovative, metal-free approach uses a quaternary ammonium (B1175870) pivalate (B1233124) to catalyze the C-silylation of terminal alkynes with silylating agents under mild conditions, showing good tolerance for various functional groups. organic-chemistry.org

Flow Chemistry : The application of flow microreactor systems presents an opportunity for a more sustainable and scalable synthesis. sci-hub.se These systems allow for precise control over reaction parameters, leading to higher yields and purity. For instance, a flow-based approach using catalytic potassium tert-butoxide has been shown to facilitate the rapid reaction of organolithiums with hydrosilanes. sci-hub.se

Dehydrogenative Coupling : Research into direct C-H/Si-H cross-dehydrogenative coupling offers a highly atom-efficient route. organic-chemistry.orgresearchgate.net Systems using catalysts like nanoporous gold under an oxygen atmosphere have demonstrated good-to-high yields and the potential for catalyst recycling. researchgate.net Similarly, the use of simple catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) for the cross-dehydrogenative C-H functionalization to form C(sp)-Si bonds is a mild, scalable, and chemoselective method. organic-chemistry.org

A comparative look at traditional versus emerging synthetic strategies highlights the shift towards sustainability:

| Feature | Grignard Reagent Method | Palladium-Catalyzed Coupling | Emerging Sustainable Routes sci-hub.seorganic-chemistry.orgresearchgate.net |

| Catalyst | Avoids transition metals | Palladium-based | Earth-abundant metals, metal-free, or recyclable catalysts |

| Conditions | Anhydrous, 0°C | 50-80°C | Often room temperature, mild conditions |

| Solvents | Anhydrous THF | THF/Triethylamine (B128534) | Greener solvents, sometimes solvent-free |

| Atom Economy | Good | Moderate | High (e.g., dehydrogenative coupling) |

| Scalability | Batch process | Batch process | Amenable to continuous flow processing |

Rational Design of Catalytic Systems for Enhanced Reactivity and Selectivity in Organosilicon Chemistry

The rational design of catalysts is pivotal for controlling the outcome of reactions involving organosilicon compounds like this compound. Future research will focus on creating catalytic systems that offer unprecedented levels of reactivity and selectivity. rsc.org

Key areas of development include:

Ligand-Controlled Selectivity : The choice of ligand in a metal catalyst complex can dramatically influence the reaction's regioselectivity and stereoselectivity. nih.govnih.gov For instance, in the hydrosilylation of alkynes, different cobalt-based catalysts can be tuned to favor either Markovnikov or anti-Markovnikov addition by careful selection of phosphine (B1218219) or iminopyridine-oxazoline ligands. nih.govnih.gov

Earth-Abundant Metal Catalysts : There is a significant push to replace precious metal catalysts (e.g., platinum, rhodium) with more sustainable and economical alternatives based on iron, cobalt, and nickel. nih.govnih.gov These earth-abundant metals are showing promise in a variety of hydrosilylation reactions. nih.govnih.gov

Asymmetric Catalysis : The development of chiral catalysts for asymmetric hydrosilylation is a major goal, enabling the synthesis of enantiomerically enriched organosilanes. wikipedia.org Palladium catalysts supported by chiral phosphine ligands have demonstrated high enantioselectivities in the hydrosilylation of styrenes. wikipedia.org

Switchable Catalysts : An emerging concept is the design of catalysts whose activity can be turned on or off by an external stimulus, such as light or the addition of a specific molecule. nih.gov This "allosteric" control could allow for more precise and efficient catalytic processes. nih.gov

The table below illustrates how different catalytic systems can direct the outcome of alkyne hydrosilylation, a key reaction in organosilicon chemistry. sigmaaldrich.commdpi.com

| Catalyst System | Predominant Isomer | Selectivity Type | Reference |

| Platinum (e.g., Karstedt's catalyst) | β(E) | cis-addition | sigmaaldrich.commdpi.com |

| Rhodium-based (e.g., Wilkinson's catalyst) | trans (polar solvents), cis (non-polar) | Varies with conditions | sigmaaldrich.com |

| Ruthenium-based | cis-β-vinylsilanes | cis-addition | sigmaaldrich.com |

| Rhodium(I)-NHC complexes | β(Z) | trans-addition | mdpi.com |

Advanced Engineering of Hybrid Materials with Tailored Multi-functionalities

This compound is a versatile building block for creating hybrid organic-inorganic materials through sol-gel processing. osti.gov Its structure, featuring a reactive phenylethynyl group and hydrolyzable methoxy (B1213986) groups, allows for the formation of cross-linked networks with unique properties. Future research is focused on the advanced engineering of these materials to achieve tailored multi-functionalities.

The sol-gel process, which involves the hydrolysis and condensation of the silane (B1218182), is central to this effort. osti.gov The phenylethynyl group can be further functionalized or polymerized to introduce specific optical, electronic, or mechanical properties, while the siloxane network provides a robust inorganic scaffold.

Emerging opportunities in this area include:

Hierarchically Structured Materials : Creating materials with controlled porosity and structure at multiple length scales. This could lead to advanced separation membranes, catalyst supports, and low-dielectric-constant materials for microelectronics.

Smart and Responsive Materials : Incorporating stimuli-responsive organic moieties that change their properties in response to light, pH, temperature, or chemical analytes. This could enable the development of sensors, drug delivery systems, and self-healing materials.

High-Performance Composites : Using this compound as a coupling agent or surface modifier to improve the interfacial adhesion between organic polymers and inorganic fillers (e.g., silica (B1680970), carbon nanotubes), leading to composites with enhanced mechanical strength and thermal stability.

The properties of the final hybrid material are highly dependent on the sol-gel processing conditions and the nature of the organic group, as shown in the table below. osti.gov

| Organic Substituent (R in R-Si(OR')₃) | Resulting Polysilsesquioxane | Potential Application Area |

| Phenyl | Soluble resin or gel | Coatings, high refractive index materials |

| Vinyl | Gel | Cross-linking agent, composites |

| Methyl | Gel | Hydrophobic coatings, insulators |

| Long Alkyl (e.g., Dodecyl) | Soluble polymer | Hydrophobic surface treatments |

Exploration of this compound in Niche and High-Performance Applications

The unique combination of properties offered by this compound and its derivatives makes it a candidate for several niche and high-performance applications. Future research will likely focus on leveraging its thermal stability, optical properties, and ability to form robust networks.

Potential high-growth application areas include:

Aerospace and Defense : The high thermal and oxidative stability of polymers derived from phenylethynyl-containing monomers makes them suitable for high-temperature composites, adhesives, and coatings in aerospace applications.

Microelectronics : The low dielectric constant and good thermal stability of phenylethynyl-siloxane hybrid materials are attractive for use as interlayer dielectrics and encapsulants in integrated circuits, helping to reduce signal delay and power consumption.

Biomaterials : The ability to functionalize surfaces with this compound can be used to enhance the biocompatibility of medical implants or to create surfaces with specific cell-adhesion properties for tissue engineering. Studies have also suggested that phenyl-modified silanes may possess antimicrobial properties.

Nonlinear Optics : The conjugated phenylethynyl group can impart nonlinear optical (NLO) properties to materials, making them potentially useful for applications in optical communications, data storage, and optical limiting.

Integration of Computational Chemistry with Experimental Studies for Predictive Material Design

The synergy between computational chemistry and experimental work is set to revolutionize materials discovery. nih.govnih.gov By modeling molecules and predicting their properties before they are synthesized, researchers can significantly accelerate the design of new materials with desired functionalities. nih.govmit.edu

For this compound, this integrated approach can be applied in several ways:

Reaction Mechanism and Catalyst Design : Computational methods like Density Functional Theory (DFT) can be used to elucidate reaction pathways, understand catalyst behavior, and predict the outcomes of different catalytic systems. acs.orgnumberanalytics.com This can guide the rational design of more efficient and selective catalysts. rsc.orgnih.gov

Predicting Material Properties : Molecular dynamics and other simulation techniques can predict the bulk properties of hybrid materials derived from this compound, such as their mechanical strength, thermal stability, and optical characteristics. numberanalytics.comresearchgate.net This allows for the in-silico screening of large numbers of potential material compositions. nih.gov

High-Throughput Screening : Machine learning algorithms, trained on data from both computational and experimental studies, can rapidly screen vast virtual libraries of organosilicon compounds to identify candidates with specific target properties for synthesis and testing. arxiv.orgnih.govnih.gov

This integrated workflow creates a powerful feedback loop: computational predictions guide experimental efforts, and the resulting experimental data is used to refine and improve the computational models, leading to a more efficient and targeted approach to materials discovery. nih.govenergy.gov

常见问题

Q. What safety protocols are critical when handling trimethoxy(phenylethynyl)silane in laboratory settings?

this compound is highly flammable, reactive with moisture, and poses acute health risks (e.g., severe eye damage, respiratory irritation) . Key protocols include:

- Local exhaust ventilation or enclosed systems to prevent vapor accumulation.

- Use of explosion-proof equipment and grounding of conductive containers to mitigate fire hazards .

- Immediate decontamination of spills with dry agents (e.g., sand, lime) to avoid exothermic reactions with water .

- Personal protective equipment (PPE): Chemical-resistant gloves, safety goggles, and flame-retardant lab coats .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR):

- Fourier Transform Infrared Spectroscopy (FT-IR):

- Mass Spectrometry (MS):

Q. How should this compound be stored to ensure stability?

- Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

- Maintain temperature below 25°C in a dry, well-ventilated area away from oxidizers (e.g., peroxides) and acids .

- Moisture indicators (e.g., molecular sieves) in storage cabinets are recommended to detect early degradation .

Advanced Research Questions

Q. How can thermal decomposition pathways of this compound-based polymers be analyzed?

- Thermogravimetric Analysis (TGA):

- Kinetic Modeling:

- Gas Chromatography-Mass Spectrometry (GC-MS):

Q. What experimental design considerations prevent side reactions during silane-functionalization of surfaces?

- Anhydrous Conditions:

- Surface Pretreatment:

- Reaction Optimization:

Q. How can conflicting reactivity data with substrates be resolved?

- Controlled Reactivity Studies:

- Computational Modeling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。